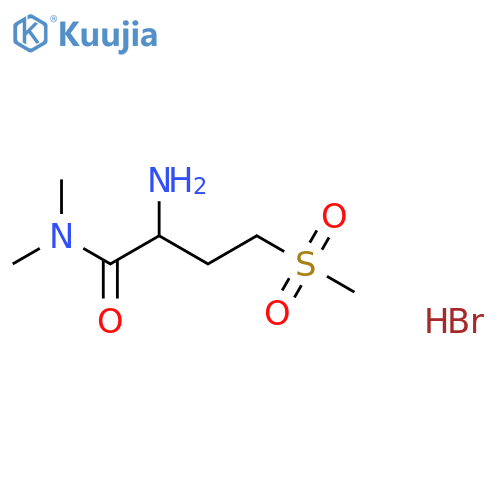

Cas no 1214232-46-8 (2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide)

1214232-46-8 structure

商品名:2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide

CAS番号:1214232-46-8

MF:C7H17BrN2O3S

メガワット:289.19047999382

CID:4578196

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide

-

- インチ: 1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H

- InChIKey: PPXYIGUXJYWJAX-UHFFFAOYSA-N

- ほほえんだ: C(N)(C(=O)N(C)C)CCS(=O)(=O)C.Br

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-40309-5.0g |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 5g |

$2650.0 | 2023-06-14 | |

| Aaron | AR019O4Z-50mg |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 50mg |

$317.00 | 2025-02-08 | |

| 1PlusChem | 1P019NWN-1g |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 1g |

$1051.00 | 2025-03-03 | |

| Aaron | AR019O4Z-250mg |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 250mg |

$647.00 | 2025-02-08 | |

| 1PlusChem | 1P019NWN-2.5g |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 2.5g |

$2276.00 | 2023-12-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319248-100mg |

2-Amino-4-methanesulfonyl-n,n-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 100mg |

¥7412.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319248-500mg |

2-Amino-4-methanesulfonyl-n,n-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 500mg |

¥19245.00 | 2024-08-09 | |

| Enamine | EN300-40309-0.25g |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 0.25g |

$452.0 | 2023-06-14 | |

| TRC | A615473-10mg |

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide Hydrobromide |

1214232-46-8 | 10mg |

$ 50.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319248-50mg |

2-Amino-4-methanesulfonyl-n,n-dimethylbutanamide hydrobromide |

1214232-46-8 | 95% | 50mg |

¥4579.00 | 2024-08-09 |

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1214232-46-8 (2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量